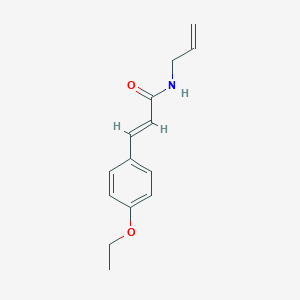

N-allyl-3-(4-ethoxyphenyl)acrylamide

Beschreibung

N-allyl-3-(4-ethoxyphenyl)acrylamide is an acrylamide derivative featuring an allyl group attached to the amide nitrogen and a 4-ethoxyphenyl substituent on the α,β-unsaturated carbonyl system. Its molecular formula is C₁₄H₁₇NO₂, with a molecular weight of 239.29 g/mol.

Eigenschaften

Molekularformel |

C14H17NO2 |

|---|---|

Molekulargewicht |

231.29 g/mol |

IUPAC-Name |

(E)-3-(4-ethoxyphenyl)-N-prop-2-enylprop-2-enamide |

InChI |

InChI=1S/C14H17NO2/c1-3-11-15-14(16)10-7-12-5-8-13(9-6-12)17-4-2/h3,5-10H,1,4,11H2,2H3,(H,15,16)/b10-7+ |

InChI-Schlüssel |

PYIDZQAPEYNDFM-JXMROGBWSA-N |

SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)NCC=C |

Isomerische SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)NCC=C |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)NCC=C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogs

Key Observations :

- Ethoxy vs.

- Allyl vs. Aryl Substituents : The allyl group on the amide nitrogen may improve metabolic stability compared to bulkier aryl groups (e.g., 2,4-dichlorophenyl in 3a) .

- Functional Groups: Catechol-containing analogs (e.g., compound 8) exhibit antioxidant properties due to phenolic hydroxyls, whereas ethoxy/methoxy derivatives prioritize solubility-lipophilicity balance .

Physicochemical Properties

Implications :

Anticancer Activity

- Analog from : (E)-3-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide showed IC₅₀ values of 1.2–3.8 μM against breast cancer cells (MCF-7). The trimethoxy phenyl group enhances tubulin polymerization inhibition.

Antioxidant and Anti-inflammatory Activity

Neuroprotective Potential

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.